N-Demethylation Yield: 95% for 3,14-Diacetyloxymorphone vs 77% and 72% for Competing Opiate Substrates Under Identical Conditions
In a direct comparative study, the von Braun N-demethylation-acylation of 3,14-diacetyloxymorphone (16a) to the corresponding nor-derivative (16c) proceeded in 95% isolated yield using 25% aqueous H₂SO₄ in the hydrolysis step. Under the same methodological conditions, the β-thevinone derivative 17 afforded only 77% yield and the benzomorphan derivative 18 gave 72% yield [1]. This represents an absolute yield advantage of +18 to +23 percentage points for the target compound.
| Evidence Dimension | Isolated yield of N-demethylation/nor-derivative formation |
|---|---|
| Target Compound Data | 95% yield (3,14-diacetyloxymorphone 16a → 16c) |
| Comparator Or Baseline | β-Thevinone derivative 17: 77% yield; Benzomorphan derivative 18: 72% yield |
| Quantified Difference | +18% absolute (vs 17); +23% absolute (vs 18); 1.23- to 1.32-fold improvement |
| Conditions | von Braun demethylation-acylation protocol; 25% aq H₂SO₄ hydrolysis step; products isolated via silica gel chromatography; reported in J. Med. Chem. 1977 |
Why This Matters
A 23% absolute yield improvement in the N-demethylation step translates directly to lower cost-of-goods and reduced waste burden in multi-kilogram noroxymorphone manufacture, making 3,14-diacetyloxymorphone the preferred substrate for antagonist API production.
- [1] 5-Allyl-9-oxobenzomorphans. 3. Potent narcotic antagonists and analgesics-antagonists in the series of substituted 2',9β-dihydroxy-6,7-benzomorphans. J. Med. Chem. 1977, 20 (10), 1336–1340. DOI: 10.1021/jm00215a012. View Source
